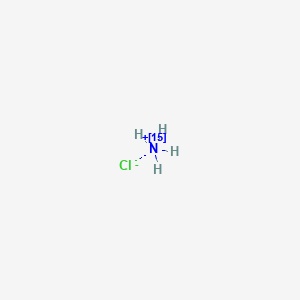
Ammonium-(15-N) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium chloride, also known as ammonium chloride, is an inorganic compound with the formula NH₄Cl. It is a white crystalline salt that is highly soluble in water, forming a mildly acidic solution. Azanium chloride is commonly found in nature as the mineral sal ammoniac and has a variety of applications in different fields, including medicine, industry, and agriculture .
Preparation Methods
Azanium chloride can be synthesized through several methods:
Reaction of Ammonia and Hydrochloric Acid: This is the most common laboratory method, where ammonia gas reacts with hydrochloric acid to form azanium chloride. [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]
Ammonia-Soda Process: In industrial settings, azanium chloride is often produced as a by-product of the Solvay process, which is used to manufacture sodium carbonate.
Reaction of Ammonium Sulfate and Sodium Chloride: Another industrial method involves the reaction of ammonium sulfate with sodium chloride in aqueous solution.
Chemical Reactions Analysis
Azanium chloride undergoes various chemical reactions, including:
Thermal Decomposition: When heated, azanium chloride decomposes into ammonia and hydrogen chloride gases. [ \text{NH}_4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]
Reaction with Bases: Azanium chloride reacts with strong bases like sodium hydroxide to produce ammonia gas. [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]
Oxidation and Reduction: Azanium chloride can participate in redox reactions, although it is more commonly involved in acid-base reactions
Scientific Research Applications
Azanium chloride has numerous applications in scientific research:
Chemistry: It is used as a source of nitrogen in fertilizers and as an electrolyte in dry cells. It is also employed in the preparation of other ammonium compounds.
Biology: In biological research, azanium chloride is used to maintain the pH of solutions and as a nitrogen source in culture media.
Medicine: It is used as an expectorant in cough medicines and to treat metabolic alkalosis. It also has diuretic properties.
Industry: Azanium chloride is used in the textile and leather industries for dyeing, tanning, and printing.
Mechanism of Action
The mechanism of action of azanium chloride involves its dissociation into ammonium and chloride ions in aqueous solution. The ammonium ion (NH₄⁺) plays a crucial role in maintaining acid-base balance in the body. It is used by the kidneys to excrete excess acid, thereby helping to regulate the body’s pH levels. In the respiratory system, azanium chloride acts as an expectorant by irritating the bronchial mucosa, which leads to increased production of respiratory tract fluid and facilitates coughing .
Comparison with Similar Compounds
Azanium chloride can be compared with other ammonium salts, such as:
Ammonium Sulfate (NH₄)₂SO₄: Used primarily as a fertilizer and in the preparation of other ammonium compounds.
Ammonium Nitrate (NH₄NO₃): Widely used in fertilizers and explosives.
Ammonium Bicarbonate (NH₄HCO₃): Used in baking powders and as a leavening agent.
Azanium chloride is unique due to its extensive use in both industrial and medical applications, as well as its role in maintaining acid-base balance in biological systems .
Properties
Molecular Formula |
ClH4N |
|---|---|
Molecular Weight |
54.48 g/mol |
IUPAC Name |
azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1 |
InChI Key |
NLXLAEXVIDQMFP-IEOVAKBOSA-N |
Isomeric SMILES |
[15NH4+].[Cl-] |
Canonical SMILES |
[NH4+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















